N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to produce high yields of furan-containing amides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the bioactivity of furan derivatives.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of both methoxy and furan substituents, which can enhance its bioactivity and chemical reactivity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19NO4/c1-14-5-8-18(24-14)13-20(12-17-4-3-11-23-17)19(21)15-6-9-16(22-2)10-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
GHERKFOHYGKJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.